molecular formula C29H29N5O3S B2432726 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide CAS No. 361481-93-8

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2432726
CAS RN: 361481-93-8
M. Wt: 527.64
InChI Key: MYVZCTBCHXNWMZ-UHFFFAOYSA-N
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Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C29H29N5O3S and its molecular weight is 527.64. The purity is usually 95%.
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Scientific Research Applications

Novel Sigma-2 Receptor Probe Development

Research involving similar compounds, such as derivatives of dihydroquinolinones, has led to the development of novel probes for sigma-2 receptors. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, a radiolabeled compound, showed high affinity for sigma2 receptors, suggesting its utility in studying receptor binding and function in vitro (Xu et al., 2005).

Advancements in Organic Synthesis

Research into the chemistry of related structures has yielded advancements in organic synthesis techniques. For example, Rh(III)-catalyzed oxidative olefination has been reported as a mild, efficient, and versatile method for the modification of N-methoxybenzamides, demonstrating the potential for creating a variety of valuable chemical products through directed C-H bond activation (Rakshit et al., 2011).

Photophysical Properties Exploration

The synthesis and study of dihydroquinazolinone derivatives have also expanded knowledge on photophysical properties. Research has highlighted how the solvent polarity affects the photophysical behavior of these compounds, offering insights into their potential applications in materials science and photodynamic therapy (Pannipara et al., 2017).

Antimicrobial Activity Evaluation

Furthermore, some derivatives have been synthesized and evaluated for antimicrobial activities. A study on quinoline derivatives carrying a 1,2,3-triazole moiety found that these compounds exhibited moderate to very good antibacterial and antifungal activities, underlining the potential of such chemical structures in developing new antimicrobial agents (Thomas et al., 2010).

Electrocatalytic Synthesis Approaches

Electrocatalytic methods have been explored for the synthesis of dihydroquinazolin-4(1H)-ones, utilizing methanol as a C1 source. This approach presents an efficient, metal-catalyst-free route to synthesize N-heterocycles, highlighting the versatility and sustainability of electrochemical methods in organic synthesis (Liu et al., 2021).

properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S/c1-20-9-7-12-22(17-20)34-26(18-30-28(36)23-13-4-6-15-25(23)37-2)31-32-29(34)38-19-27(35)33-16-8-11-21-10-3-5-14-24(21)33/h3-7,9-10,12-15,17H,8,11,16,18-19H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVZCTBCHXNWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

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